molecular formula C5H5N5O B1384157 Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- CAS No. 6112-71-6

Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-

Cat. No. B1384157
CAS RN: 6112-71-6
M. Wt: 151.13 g/mol
InChI Key: JQZJMILBKZUKLV-UHFFFAOYSA-N
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Description

“Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-” is a chemical compound . It’s also known as "Cyanamide, (1,4-dihydro-6-methyl-4-oxo-2-pyrimidinyl)- (9CI)" .


Synthesis Analysis

A novel series of 4-aryl-2-cyanoimino-3, 4-dihydro-1H-pyrimidines (aryl-CIDHPMs) was synthesized using a new method via the one-pot three-component reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . These new aryl-CIDHPMs were also prepared by a classical route via the reaction of cyanoguanidine with the corresponding arylidenemalononitriles under our conditions .


Chemical Reactions Analysis

The reaction of cyanoguanidine with cyclohexylidenemalononitrile and/or isatinylidenemalononitrile afforded new spiro-pyrimidines . A new series of polyfunctionalized 2-cyanoaminopyrimidines was obtained from the reaction of cyanoguanidine with cinnamaldehyde and/or ethoxyalkylenemalononitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, and structure of “Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-” can be found in chemical databases .

Scientific Research Applications

Multicomponent Reaction for Synthesizing Pyrimidine Derivatives

Cyanamide has been employed as a building block in a multicomponent Biginelli-type reaction. This approach facilitates the synthesis of 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives and is tailored by varying reaction conditions and acid catalysts, leading to the formation of specific heterocycle skeletons like N-(2-imino-6-phenyl-1,3,5-oxadiazinan-4-ylidene) cyanamide or 3,4-dihydropyrimidin-2(1H)-one (Hulme et al., 2008).

Cyclization Reactions for Derivative Synthesis

Cyanamides have been effectively used in cyclization reactions with various compounds like methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate to synthesize a range of derivatives such as 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione (Shikhaliev et al., 2008).

Acid-promoted Synthesis of Pyrazolopyrimidines

Cyanamide has been utilized in an acid-promoted, one-pot synthesis of 6-aminopyrazolo[3,4-d]pyrimidines. This synthesis route, which includes deprotection, imination, heterocyclization, and aromatization steps, highlights cyanamide's versatility in generating complex heterocyclic structures (Tseng et al., 2019).

Carbodiimide Formation and Prebiotic Chemistry

Cyanamide plays a pivotal role in prebiotic chemistry. Research indicates that cyanamide can transform into carbodiimide under low-temperature conditions, facilitated by amorphous water ice. This transformation is crucial since carbodiimide can catalyze the formation of peptides from amino acids, a significant step in the prebiotic synthesis of biological macromolecules (Duvernay et al., 2005).

Synthesis of Pyrimidinamines via Catalytic Processes

Cyanamides are central to the iron-catalyzed formation of highly substituted 2-aminopyridines through a [2 + 2 + 2] cycloaddition process. This method demonstrates the reagent's contribution to creating structurally complex and regioselective compounds (Lane et al., 2012).

Future Directions

Indole derivatives, which are chemically similar to the compound , have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be potential for future research and development in this area.

properties

IUPAC Name

(4-amino-6-oxo-1H-pyrimidin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-2-8-5-9-3(7)1-4(11)10-5/h1H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZJMILBKZUKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064118
Record name Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-
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Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-

CAS RN

6112-71-6
Record name N-(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)cyanamide
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Record name Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-
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Record name 2-Cyanamino-4-amino-6-hydroxypyrimidine
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Record name 2-Cyanamino-4-amino-6-hydroxypyrimidine
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Record name Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-
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Record name Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-
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Record name 4-AMINO-2-CYANOAMINO-6-HYDROXYPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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